19(20)-EpDPE

Pain Inflammation Lipid Mediators

19(20)-EpDPE, also known as 19,20-epoxydocosapentaenoic acid, is a bioactive lipid mediator belonging to the cytochrome P450 (CYP) epoxygenase-derived metabolite class of docosahexaenoic acid (DHA). It is generated endogenously via epoxidation of the terminal ω-3 double bond of DHA and exerts its biological effects through mechanisms distinct from its parent fatty acid and other regioisomeric epoxides.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1247886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19(20)-EpDPE
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-
InChIKeyOSXOPUBJJDUAOJ-MBYQGORISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19(20)-EpDPE for Scientific Procurement: A Quantitative Guide to the Cytochrome P450 Epoxygenase Metabolite of DHA


19(20)-EpDPE, also known as 19,20-epoxydocosapentaenoic acid, is a bioactive lipid mediator belonging to the cytochrome P450 (CYP) epoxygenase-derived metabolite class of docosahexaenoic acid (DHA) [1]. It is generated endogenously via epoxidation of the terminal ω-3 double bond of DHA and exerts its biological effects through mechanisms distinct from its parent fatty acid and other regioisomeric epoxides [1][2]. This compound is of significant interest for research into inflammation resolution, cardiovascular protection, and metabolic regulation due to its specific receptor interactions and cellular effects [3].

Metabolite Identity CYP epoxygenase-derived DHA oxylipin
Pathway Context Inflammatory resolution, vascular, and metabolic signaling studies
Selection Note Regioisomer-specific bioactivity requires exact compound specification

Why In-Class Substitution of 19(20)-EpDPE Fails: Regioisomer-Specific Bioactivity and Signaling Divergence


The assumption that all EpDPE regioisomers are functionally equivalent is scientifically invalid and can lead to erroneous experimental conclusions. Regioisomers of EpDPE—defined by the position of the epoxide group along the carbon backbone—exhibit divergent biological activities and receptor affinities that preclude simple substitution [1][2]. For instance, while 19(20)-EpDPE and 16(17)-EpDPE demonstrate comparable efficacy in certain pain models, 13(14)-EpDPE is significantly more efficacious, and the parent DHA is completely inactive [1]. Furthermore, in vascular reactivity assays, the potency (EC50) and maximal dilation achieved by different EDP regioisomers vary substantially, underscoring the need for precise chemical specification in procurement [2]. Such quantitative differences necessitate the use of the exact compound to ensure experimental reproducibility and to accurately interrogate specific signaling pathways.

13(14)-EpDPE May exhibit higher anti-hyperalgesic response, altering pain-model interpretation
Parent DHA Lacks required epoxide group for pathway activation; inactive in comparable models
16(17)-EpDPE Similar pain-model response but diverging vasodilatory potency may confound vascular studies

19(20)-EpDPE Comparative Bioactivity Data: A Quantitative Decision Matrix for Scientific Procurement


Anti-Hyperalgesic Efficacy of 19(20)-EpDPE vs. Regioisomers in a Rat Inflammatory Pain Model

In a rat model of carrageenan-induced inflammatory pain, the 19(20)-EpDPE regioisomer demonstrated significant and sustained reversal of mechanical hyperalgesia. At a dose of 300 ng/paw, 19(20)-EpDPE was similar in efficacy to 16(17)-EpDPE (P = 0.29), while 13(14)-EpDPE was significantly more efficacious than both (P < 0.01) [1]. The parent compound, DHA, at a 10-fold higher dose (3000 ng/paw), failed to produce a significant effect (P = 0.1), underscoring the requirement for the epoxide moiety for bioactivity in this context [1].

Anti-Hyperalgesic Profile
Head-to-head
Similar to 16(17)-EpDPE (P=0.29); less efficacious than 13(14)-EpDPE (P<0.01); DHA inactive
Reported endpoint response context for inflammatory pain models
Rat carrageenan model; 300 ng/paw dose
Pain Inflammation Lipid Mediators

Pulmonary Artery Vasorelaxation: 19(20)-EpDPE Exhibits Potent Ca2+ Desensitization in Human Tissue

In human pulmonary artery smooth muscle cells, 19(20)-EpDPE at a concentration of 300 nM significantly decreased U-46619-induced Ca2+ sensitivity, an effect mediated through the inhibition of the Rho-kinase pathway [1]. This action was comparable to that observed with 3 μM of the parent compound MAG-DHA, indicating that the epoxide metabolite is a highly potent downstream effector [1]. In contrast, the CYP epoxygenase inhibitor MS-PPOH (1 μM) blocked the effect of MAG-DHA, confirming the metabolic conversion is necessary for bioactivity [1].

Ca²⁺ Desensitization
Head-to-head
Active at 10-fold lower concentration than parent MAG-DHA in human pulmonary artery
Reported pathway-response context for vascular smooth muscle studies
300 nM 19(20)-EpDPE; Rho-kinase inhibition
Pulmonary Hypertension Vascular Biology Smooth Muscle

Coronary Vasodilation Potency: Comparative EC50 and Maximal Dilation Data for EDP Regioisomers

In isolated bovine coronary arteries, 19(20)-EDP induces vasodilation with a calculated EC50 of approximately 10 pM (Log EC50 = -10.6 ± 0.5) and achieves a maximal dilation of 71 ± 4% [1]. This potency is notably different from other EDP regioisomers: 16,17-EDP has a Log EC50 of -11.8 ± 0.4, and 13,14-EDP has a Log EC50 of -12.1 ± 0.3 [1]. While 19(20)-EDP exhibits slightly lower potency than 16,17-EDP and 13,14-EDP, its maximal dilation is similar to 16,17-EDP (73 ± 4%) and lower than 13,14-EDP (90 ± 4%) [1].

Vasodilation Potency
Head-to-head
Log EC₅₀: -10.6 ± 0.5; Max Dilation: 71 ± 4%
Reported coronary vasodilation endpoint context
Bovine artery; U46619 constriction
Cardiovascular Vasodilation Ion Channels

GPR120-Mediated Thermogenesis and Metabolic Effects: Distinguishing 19(20)-EpDPE from EPA-Derived Analogs

19(20)-EpDPE promotes brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning through the GPR120-AMPKα signaling pathway, contributing to the anti-obesity effects of fish oil [1]. In contrast, the EPA-derived oxylipin 17,18-EpETE acts through a similar but not identical mechanism, with 19(20)-EpDPE demonstrating a unique lipid mediator profile in metabolic tissues [1]. This distinction is critical for studies aiming to dissect the specific contributions of DHA versus EPA metabolites to metabolic regulation.

Metabolic Signaling
Class-level
Differential activation profile vs. EPA-derived 17,18-EpETE
Class-level pathway-response context; data to verify
In vivo mouse and in vitro adipocyte models
Obesity Thermogenesis Metabolism

Targeted Research Applications for 19(20)-EpDPE: Where Its Unique Profile Provides a Scientific Advantage


Investigating Pulmonary Hypertension and Vascular Smooth Muscle Dysfunction

Researchers focused on pulmonary arterial hypertension (PAH) and related vascular disorders should prioritize 19(20)-EpDPE for in vitro and ex vivo studies. The compound's demonstrated ability to decrease Ca2+ sensitivity in human pulmonary artery smooth muscle cells at a low concentration (300 nM) via Rho-kinase inhibition provides a direct mechanistic link to DHA's vasoprotective effects [1]. This makes it a superior choice over the parent DHA or MAG-DHA, which require higher concentrations or metabolic conversion, and over other EpDPE regioisomers whose effects in this specific tissue and pathway have not been characterized.

Dissecting DHA-Specific Anti-Inflammatory and Pro-Resolving Signaling Pathways

For studies aiming to isolate the anti-inflammatory and pain-resolving actions specifically attributable to DHA metabolism, 19(20)-EpDPE is an essential tool. Its clear differentiation from the parent DHA (which is inactive in pain models) and its distinct efficacy profile compared to 13(14)-EpDPE allows researchers to dissect regioisomer-specific signaling [2]. This is particularly relevant in models of inflammatory pain, where 19(20)-EpDPE and 16(17)-EpDPE exhibit a different magnitude of effect than 13(14)-EpDPE, enabling the study of distinct downstream pathways.

Metabolic Research on Adipose Tissue Browning and Energy Expenditure

Investigators exploring the therapeutic potential of omega-3 fatty acids in obesity and metabolic syndrome should utilize 19(20)-EpDPE to specifically probe DHA-derived signaling. Its role in promoting BAT thermogenesis and WAT browning through GPR120-AMPKα distinguishes it from EPA-derived oxylipins like 17,18-EpETE [3]. Using 19(20)-EpDPE, rather than a mixture of epoxides, ensures that observed metabolic effects can be accurately attributed to the DHA metabolic axis, a critical consideration for mechanistic studies and drug discovery efforts targeting this pathway.

Application
Selection Property
Validation Focus
Pulmonary vascular dysfunction studies
Rho-kinase pathway inhibition in human tissue
Ca²⁺ sensitivity modulation endpoint
Inflammatory pain resolution studies
Regioisomer-specific anti-hyperalgesic profile
Mechanical hyperalgesia endpoint context
Adipose tissue browning and metabolic studies
GPR120-AMPKα signaling pathway
Thermogenesis and WAT browning endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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